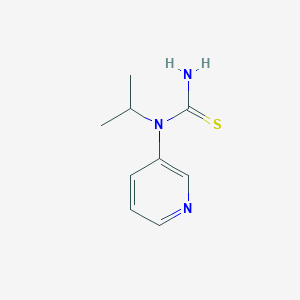
N-Propan-2-yl-N-pyridin-3-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propan-2-yl-N-pyridin-3-ylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-yl-N-pyridin-3-ylthiourea typically involves the reaction of isopropylamine with pyridine-3-carbonyl chloride, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propan-2-yl-N-pyridin-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N-Propan-2-yl-N-pyridin-3-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of N-Propan-2-yl-N-pyridin-3-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit urease by binding to the thiol groups in the enzyme’s active site, preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N-pyridin-3-ylthiourea: Similar structure but with a phenyl group instead of an isopropyl group.
N-Methyl-N-pyridin-3-ylthiourea: Similar structure but with a methyl group instead of an isopropyl group.
N-Ethyl-N-pyridin-3-ylthiourea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-Propan-2-yl-N-pyridin-3-ylthiourea is unique due to its specific isopropyl group, which can influence its reactivity and binding properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
32411-89-5 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
1-propan-2-yl-1-pyridin-3-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(2)12(9(10)13)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,10,13) |
Clé InChI |
XFSOFOQPGQQKJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CN=CC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


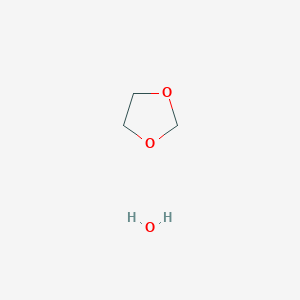
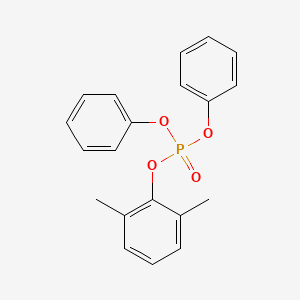

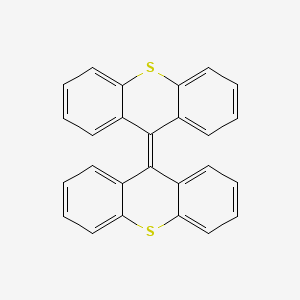

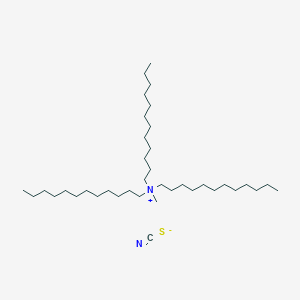
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
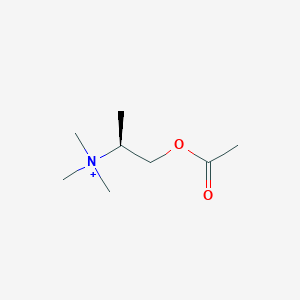
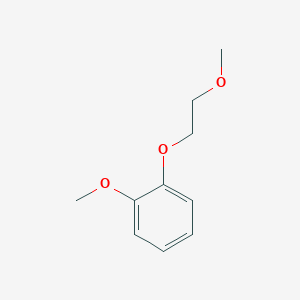
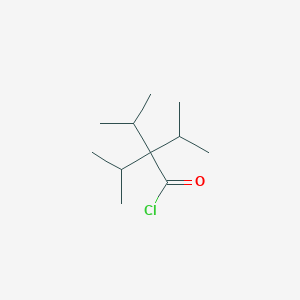
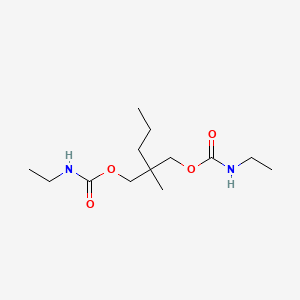
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
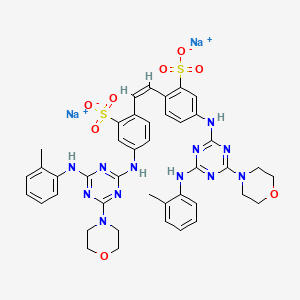
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
